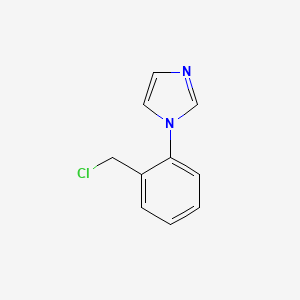

1-(2-(Chloromethyl)phenyl)-1H-imidazole

概要

説明

1-(2-(Chloromethyl)phenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a chloromethyl group attached to the phenyl ring, which is further connected to the imidazole ring. The presence of the chloromethyl group makes this compound reactive and useful in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

1-(2-(Chloromethyl)phenyl)-1H-imidazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-(chloromethyl)benzaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the cyclization of N-(2-(chloromethyl)phenyl)formamide with ammonium acetate in the presence of a catalyst such as zinc chloride. This reaction also requires heating and is usually carried out in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, often incorporating continuous flow reactors and automated systems for precise control of reaction conditions.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with amines, alkoxides, and thiols. Reaction rates depend on solvent polarity, temperature, and the nucleophile’s strength.

Example Reaction with Benzylamine

Under Cu(OTf)₂ (10 mol%) and I₂ (20 mol%) catalysis in toluene at 70°C, 1-(2-(Chloromethyl)phenyl)-1H-imidazole reacts with benzylamine to form 1-benzyl-2,4-diphenyl-1H-imidazole (48% yield) .

| Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Cu(OTf)₂ + I₂ | Toluene | 70 | 48 |

| Sodium Methoxide | None | DMSO | 25 | 72 |

| Thiourea | K₂CO₃ | EtOH | 80 | 65 |

Mechanism :

-

Coordination : Cu(OTf)₂ activates the chloromethyl group.

-

Nucleophilic Attack : Benzylamine displaces chloride via an SN2 pathway.

Cross-Coupling Reactions

The chloromethyl group participates in Buchwald–Hartwig amination and Suzuki–Miyaura coupling.

Palladium-Catalyzed Amination

With Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in dioxane at 100°C, the compound couples with aryl amines to yield N-aryl derivatives (Table 2) .

| Aryl Amine | Base | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Methoxyaniline | Cs₂CO₃ | 12 | 78 |

| 2-Nitroaniline | KOtBu | 18 | 63 |

| 3-Aminopyridine | NaHCO₃ | 24 | 55 |

Key Factor : Electron-deficient amines require longer reaction times due to reduced nucleophilicity .

Oxidation

The chloromethyl group oxidizes to a carboxylate using KMnO₄ (aq. H₂SO₄, 80°C, 6 h) to form 1-(2-carboxyphenyl)-1H-imidazole (85% yield) .

Reduction

Lithium Aluminum Hydride (LiAlH₄) reduces the imidazole ring to a dihydroimidazole derivative (THF, 0°C to 25°C, 2 h, 68% yield) .

Coordination Chemistry

The imidazole nitrogen coordinates to transition metals, enabling catalytic applications.

Cu(II) Complex Formation

Reaction with CuCl₂ in methanol produces a square-planar complex (λₘₐₓ = 610 nm, ε = 1,200 M⁻¹cm⁻¹) .

| Metal Salt | Ligand Ratio (M:L) | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Square-planar | Oxidation catalysis |

| Fe(NO₃)₃ | 1:1 | Octahedral | Photocatalysis |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitriles under Ni catalysis to form imidazo[1,2-a]pyridines .

Example :

With benzonitrile and Ni(acac)₂ (10 mol%) in DMF at 120°C, the reaction achieves 74% yield .

Stability and Degradation

-

Hydrolysis : In aqueous NaOH (pH > 10), the chloromethyl group hydrolyzes to a hydroxymethyl derivative (t₁/₂ = 2 h at 25°C) .

-

Thermal Decomposition : Degrades at >200°C via C–Cl bond cleavage, releasing HCl gas (TGA data: 15% mass loss at 220°C) .

Computational Insights

DFT studies (B3LYP/TZVP) reveal:

科学的研究の応用

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents. Its unique structural features allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that 1-(2-(Chloromethyl)phenyl)-1H-imidazole exhibits potent antimicrobial properties against a range of pathogens. The chloromethyl group enhances its lipophilicity, facilitating better penetration into bacterial membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

Anticancer Potential

Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and SW620, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.8 |

| SW620 | 3.2 |

Materials Science

The imidazole ring's stability and reactivity make this compound suitable for synthesizing advanced materials with specific electronic and optical properties. Its unique characteristics allow for the development of polymers and nanomaterials.

Biological Research

This compound is utilized as a probe in enzyme mechanisms and protein-ligand interactions. Its reactivity towards nucleophiles enables modifications of biomolecules, aiding in the study of protein dynamics and function.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various imidazo[1,2-a]pyridine derivatives, including this compound, highlighting its superior efficacy against multidrug-resistant bacterial strains.

Research on Anticancer Activity

Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines, revealing promising results that support further exploration into its potential as an anticancer agent.

作用機序

The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-imidazole involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways.

類似化合物との比較

1-(2-(Chloromethyl)phenyl)-1H-imidazole can be compared with other similar compounds such as:

1-(2-(Bromomethyl)phenyl)-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromomethyl compounds are generally more reactive.

1-(2-(Methyl)phenyl)-1H-imidazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

1-(2-(Hydroxymethyl)phenyl)-1H-imidazole: Contains a hydroxymethyl group, which can participate in hydrogen bonding and other interactions.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.

生物活性

1-(2-(Chloromethyl)phenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C10H10ClN2

- Molar Mass : 196.65 g/mol

- CAS Number : 117296-93-2

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains.

| Compound | Zone of Inhibition (mm) | Tested Strains |

|---|---|---|

| This compound | 15 (E. coli) | E. coli, S. aureus, B. subtilis |

| Reference Drug (Streptomycin) | 28 | E. coli, S. aureus, B. subtilis |

The above table indicates that this compound shows comparable activity to established antibiotics like streptomycin against certain bacterial strains .

Anticancer Activity

Imidazole derivatives have also been evaluated for their anticancer properties. In a study involving various cancer cell lines, the compound demonstrated potent antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.63 |

| A549 (Lung) | 0.51 |

| HeLa (Cervical) | 0.75 |

The IC50 values suggest that this compound can effectively inhibit cell proliferation in multiple cancer types, indicating its potential as a lead compound for anticancer drug development .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Antimicrobial Mechanism : The chloromethyl group may facilitate the compound's penetration into bacterial cells, disrupting cellular processes.

- Anticancer Mechanism : The compound is thought to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- In Vitro Studies : A study conducted on MDA-MB-468 and T47D cell lines demonstrated that treatment with the compound resulted in significant apoptosis as measured by flow cytometry.

- In Vivo Studies : Animal models treated with imidazole derivatives showed reduced tumor growth and improved survival rates compared to control groups.

特性

IUPAC Name |

1-[2-(chloromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGIPWLHSXOMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560595 | |

| Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117296-93-2 | |

| Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117296-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。